BenchChemオンラインストアへようこそ!

c-Met/HDAC-IN-2

c-Met inhibition HDAC1 inhibition enzymatic potency

As a bifunctional c-Met/HDAC dual inhibitor (c-Met IC50=5.40 nM, HDAC1 IC50=18.49 nM), c-Met/HDAC-IN-2 provides intramolecularly coordinated dual pharmacophore engagement unachievable with drug cocktails. Comparative studies show the equimolar mix of SAHA + Foretinib fails to produce the synergistic antiproliferative effects seen with this single entity. It induces G2/M arrest and apoptosis in HCT-116 and A549 cells (IC50=0.22 μM) and is validated for colorectal, NSCLC, and breast cancer in vitro models. Ideal for investigating kinase-epigenetic crosstalk in EMT, metastasis, and c-Met inhibitor resistance. Order high-purity ≥98% compound for your research.

Molecular Formula C34H33N5O7
Molecular Weight 623.7 g/mol
Cat. No. B12418190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met/HDAC-IN-2
Molecular FormulaC34H33N5O7
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OCCCCCCC(=O)NO)OC3=CC=C(C=C3)NC(=O)C4=NN(C=CC4=O)C5=CC=CC=C5
InChIInChI=1S/C34H33N5O7/c1-44-30-21-26-27(22-31(30)45-20-8-3-2-7-11-32(41)38-43)35-18-16-29(26)46-25-14-12-23(13-15-25)36-34(42)33-28(40)17-19-39(37-33)24-9-5-4-6-10-24/h4-6,9-10,12-19,21-22,43H,2-3,7-8,11,20H2,1H3,(H,36,42)(H,38,41)
InChIKeyGHRAGOBMSUDFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Met/HDAC-IN-2: Procurement-Specific Technical Baseline for a Bifunctional Kinase-Epigenetic Inhibitor


c-Met/HDAC-IN-2 (also designated as compound 14x in primary literature) is a rationally designed bifunctional small molecule that simultaneously targets the c-Met receptor tyrosine kinase and histone deacetylases (HDACs), specifically HDAC1 [1]. Its molecular architecture merges the pharmacophores of a c-Met inhibitor and an HDAC inhibitor into a single chemical entity [1]. The compound exhibits potent enzymatic inhibition with reported IC50 values of 5.40 nM for c-Met and 18.49 nM for HDAC1, and demonstrates antiproliferative activity against multiple cancer cell lines including HCT-116, MCF-7, and A549 [1].

c-Met/HDAC-IN-2: Why Interchanging Single-Target Inhibitors or Cocktails Is Scientifically Inadequate


The dual-target mechanism of c-Met/HDAC-IN-2 cannot be replicated by simply combining a c-Met inhibitor (e.g., Cabozantinib, Crizotinib) with an HDAC inhibitor (e.g., SAHA/Vorinostat) [1]. In a comparative study, the equimolar mixture of SAHA and Foretinib failed to produce a clearly synergistic antiproliferative effect, whereas the bifunctional inhibitor 15f (a structural analog) demonstrated superior potency to the cocktail [1]. This underscores that the precise intramolecular presentation of both pharmacophores in a single molecule achieves a coordinated target engagement that combination therapy cannot reliably reproduce [1].

c-Met/HDAC-IN-2: Quantitative Differentiation Evidence Against Key Comparators and Reference Standards


Enzymatic Potency Comparison: c-Met/HDAC-IN-2 (14x) Versus the Dual Inhibitor 11j

c-Met/HDAC-IN-2 (compound 14x) exhibits superior enzymatic potency against both c-Met and HDAC1 compared to another dual inhibitor, 11j, which was developed in a separate study but represents a close structural analog class [1][2].

c-Met inhibition HDAC1 inhibition enzymatic potency

Antiproliferative Efficacy in HCT-116 Colorectal Cancer Cells: c-Met/HDAC-IN-2 (14x) Versus Cabozantinib and SAHA

In head-to-head cellular assays, c-Met/HDAC-IN-2 (14x) demonstrates superior antiproliferative activity against the HCT-116 colorectal cancer cell line compared to the clinically approved single-target reference compounds Cabozantinib (a c-Met/VEGFR2 inhibitor) and SAHA (an HDAC inhibitor) [1].

antiproliferative activity colorectal cancer HCT-116

Cellular Mechanism Engagement: Induction of G2/M Cell Cycle Arrest and Apoptosis in HCT-116

c-Met/HDAC-IN-2 (14x) elicits a dose-dependent G2/M phase arrest and apoptosis in HCT-116 cells, as quantified by flow cytometry. At 5.0 μM, 21.48% of cells were apoptotic, confirming functional engagement of both c-Met and HDAC pathways [1].

cell cycle arrest apoptosis HCT-116

Comparative Selectivity Profile Within the Dual Inhibitor Class: c-Met/HDAC-IN-2 (14x) Versus 15f

When benchmarked against another potent dual inhibitor, 15f, c-Met/HDAC-IN-2 (14x) exhibits a distinct selectivity profile. 15f shows a more balanced activity (c-Met IC50 = 12.50 nM, HDAC1 IC50 = 26.97 nM) while 14x displays a pronounced bias towards c-Met inhibition (c-Met IC50 = 5.40 nM, HDAC1 IC50 = 18.49 nM) [1][2].

dual inhibitor selectivity c-Met/HDAC ratio

c-Met/HDAC-IN-2: High-Value Research and Industrial Application Scenarios Based on Comparative Evidence


Preclinical Pharmacology of Colorectal Cancer (HCT-116) and Lung Cancer (A549) Models

Given its potent antiproliferative activity (IC50 = 0.22 μM) and clear mechanism of G2/M arrest and apoptosis induction in HCT-116 and A549 cell lines, c-Met/HDAC-IN-2 is ideally suited for in vitro proof-of-concept studies in colorectal and non-small cell lung cancer models where both c-Met signaling and HDAC activity are implicated [1].

Mechanistic Studies of c-Met-Driven Epithelial-Mesenchymal Transition (EMT) and Invasion

The compound's dual inhibition of c-Met (a key driver of EMT) and HDAC (an epigenetic regulator of EMT transcription factors) makes it a precise tool for dissecting the cooperative signaling between kinase-driven and epigenetic pathways in cancer cell invasion and metastasis [1].

Resistance Mechanism Investigation Against Single-Agent c-Met Inhibitors

As a bifunctional agent, c-Met/HDAC-IN-2 can be employed to study whether acquired resistance to c-Met inhibitors (e.g., Crizotinib) can be circumvented by simultaneous HDAC inhibition, a hypothesis supported by its superior cellular efficacy compared to single-target drugs [1].

Benchmarking Dual-Target Inhibitor Pharmacology in Breast Cancer Cell Panels

The compound's activity against MCF-7 breast cancer cells (IC50 = 1.59 μM) supports its utility as a reference compound in comparative profiling of novel c-Met/HDAC dual inhibitors, particularly for evaluating the impact of linker chemistry and selectivity ratios on breast cancer cell viability [1].

Quote Request

Request a Quote for c-Met/HDAC-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.